molecular formula C17H18O3 B13890411 4-Butylphenyl 4-hydroxybenzoate CAS No. 41141-19-9

4-Butylphenyl 4-hydroxybenzoate

Cat. No.: B13890411
CAS No.: 41141-19-9
M. Wt: 270.32 g/mol
InChI Key: VSBALMOTLANTIW-UHFFFAOYSA-N
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Description

4-Butylphenyl 4-hydroxybenzoate is an organic compound that belongs to the class of esters. It is derived from 4-hydroxybenzoic acid and 4-butylphenol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylphenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-butylphenol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar esterification techniques. The process involves the use of large reactors where 4-hydroxybenzoic acid and 4-butylphenol are combined with an acid catalyst. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Butylphenyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Esterification: Formation of esters from carboxylic acids and alcohols.

    Hydrolysis: Breaking down of the ester into its corresponding acid and alcohol in the presence of water and an acid or base catalyst.

    Oxidation: Conversion of the phenolic group to quinones under oxidative conditions.

Common Reagents and Conditions

    Esterification: Acid catalysts such as sulfuric acid, reflux conditions.

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Hydrolysis: 4-hydroxybenzoic acid and 4-butylphenol.

    Oxidation: Quinones and other oxidized derivatives.

Scientific Research Applications

4-Butylphenyl 4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug formulations and as a preservative.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-Butylphenyl 4-hydroxybenzoate involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The ester linkage can be hydrolyzed, releasing 4-hydroxybenzoic acid and 4-butylphenol, which may exert their own biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic Acid: A precursor to many esters, including 4-Butylphenyl 4-hydroxybenzoate.

    Butylparaben: An ester of 4-hydroxybenzoic acid with butanol, used as a preservative.

    Methylparaben: Another ester of 4-hydroxybenzoic acid, commonly used in cosmetics and pharmaceuticals.

Uniqueness

This compound is unique due to its specific ester linkage between 4-hydroxybenzoic acid and 4-butylphenol. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.

Properties

CAS No.

41141-19-9

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

(4-butylphenyl) 4-hydroxybenzoate

InChI

InChI=1S/C17H18O3/c1-2-3-4-13-5-11-16(12-6-13)20-17(19)14-7-9-15(18)10-8-14/h5-12,18H,2-4H2,1H3

InChI Key

VSBALMOTLANTIW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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